1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine
Overview
Description
1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine (BBT-P) is a heterocyclic compound with a unique structure and interesting properties. It has been the subject of much research in recent years, due to its potential applications in synthetic organic chemistry, medicinal chemistry, and pharmacology.
Scientific Research Applications
Electrochemical Reduction and Dimerization
One-electron electrochemical reduction of pyridinium salts, closely related to 1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine, has been explored to yield mixtures of isomeric dimers. Studies by Carelli et al. (2002) demonstrated that this process leads to the formation of 4,4′- and 2,4′-tetrahydrobipyridines, showcasing the compound's utility in generating complex structures through electrochemical means (Carelli et al., 2002).
Synthesis of Functionalized Pyrrolidines
Research by Guideri, Noschese, and Ponticelli (2012) utilized a derivative of this compound to undergo ring contraction, leading to the creation of 2,2-disubstituted pyrrolidines and further synthesis of spiro-pyrrolidines. This highlights the compound's role in synthesizing novel nitrogen-containing cycles, important in medicinal chemistry and material science (Guideri, Noschese, & Ponticelli, 2012).
Superacid-Catalyzed Arylation
Klumpp et al. (2001) explored the reactivity of 1,2,3,6-tetrahydropyridines in superacid, leading to the formation of aryl-substituted piperidines. The study proposes that reactions proceed through dicationic electrophilic intermediates, emphasizing the versatility of tetrahydropyridines in synthesizing structurally diverse piperidines, which are valuable in developing pharmaceutical agents and materials (Klumpp et al., 2001).
Mechanism of Action
Target of Action
It is known that tetrahydropyridines (thps), a class of compounds to which 1-benzyl-3-bromo-1,2,5,6-tetrahydropyridine belongs, have been found to possess biologically active properties .
Mode of Action
Thps have been found to possess biologically active properties . The introduction of varied substituents onto the THP ring system has a significant effect on their pharmacological properties .
Biochemical Pathways
Thps have been found to possess biologically active properties, specifically as anti-inflammatory and anticancer agents .
Result of Action
Thps have been found to possess biologically active properties .
properties
IUPAC Name |
1-benzyl-5-bromo-3,6-dihydro-2H-pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-7H,4,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHMQSKRHZDSQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=C1)Br)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678068 | |
Record name | 1-Benzyl-5-bromo-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1159982-62-3 | |
Record name | 1-Benzyl-5-bromo-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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